molecular formula C6H12N2O2 B1167933 2,5-Diamino-2-methyl-pent-3-enoic acid CAS No. 111656-46-3

2,5-Diamino-2-methyl-pent-3-enoic acid

Cat. No.: B1167933
CAS No.: 111656-46-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-2-methyl-pent-3-enoic acid is a non-proteinogenic amino acid characterized by a branched carbon chain with two amino groups and a methyl substituent at the C2 position. This compound is of interest in medicinal chemistry and biochemistry due to its structural uniqueness, which may influence biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

(E)-2,5-diamino-2-methylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQIPISRJHZOE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/CN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-2-methyl-pent-3-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2-methyl-pent-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted amino acids .

Scientific Research Applications

2,5-Diamino-2-methyl-pent-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Diamino-2-methyl-pent-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond in the carbon chain can participate in conjugation with other unsaturated systems, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Amino Acids with Branched Chains

  • 2-Amino-3-methylpent-3-enoic acid: Shares a similar unsaturated backbone but lacks the second amino group at C3.
  • L-Leucine: A proteinogenic branched-chain amino acid with a terminal methyl group. Unlike 2,5-diamino-2-methyl-pent-3-enoic acid, L-leucine lacks unsaturated bonds and a secondary amino group, resulting in distinct metabolic pathways and lower steric hindrance.

Functional Analogues: Neuroactive Compounds

  • Kainic Acid: A neuroexcitatory amino acid with a cyclized structure (). While both compounds feature amino groups and unsaturated bonds, kainic acid’s isoquinoline ring enhances receptor specificity, whereas this compound’s linear structure may allow broader interactions.

Table 1: Key Properties of this compound vs. Analogues

Property This compound Kainic Acid 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[...]-amine
Molecular Formula C6H12N2O2 (estimated) C10H15NO4 C23H25N3O3
Molecular Weight ~144.17 213.23 391.46
Key Functional Groups 2° amine, alkene Carboxyl, isoquinoline Benzodioxin, pyridine, dimethylamino
Biological Role Undefined (research stage) Neuroexcitatory Research compound (receptor studies)
Solubility High (polar groups) Moderate Low (aromaticity)

Research Findings and Gaps

  • Its dual amino groups may mimic polyamine signaling, warranting investigation into cellular uptake mechanisms.
  • Synthetic Utility : The compound’s unsaturated bond could enable click chemistry modifications, contrasting with ’s derivative, which relies on aromatic substitutions for functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.